2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid
Overview
Description
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-(Trifluoromethyl)indole
- 2-(2,2,2-Trifluoroethyl)indole
Uniqueness
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated indole derivatives .
Biological Activity
2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, a derivative of indole, is notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a trifluoromethyl group at the 4-position of the indole ring and an acetic acid moiety. This unique structure contributes to its biological activity and stability.
Feature | Description |
---|---|
Indole Moiety | Central structure known for various biological activities |
Trifluoromethyl Group | Enhances lipophilicity and receptor binding |
Acetic Acid Group | Increases solubility and reactivity |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group significantly enhances the compound’s ability to bind to biological receptors, which can modulate enzymatic activities and influence various cellular processes.
Key Mechanisms:
- Receptor Binding: The trifluoromethyl group increases binding affinity to certain receptors.
- Enzyme Modulation: Interaction with kinases and other enzymes may alter their activity, leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.
Antimicrobial Activity
The indole-acetic acid derivatives have also shown potential antibacterial properties. The presence of the trifluoromethyl group may enhance these effects, although further studies are required to fully elucidate this aspect.
Case Studies
-
Antitumor Efficacy in Solid Tumors
- A study demonstrated that derivatives of indole-acetic acids, including those with trifluoromethyl substitutions, exhibited marked antitumor activity against solid tumors such as colon and lung cancers. The compounds were tested using MTT assays, showing significant cytotoxic effects on tumor cell lines .
- Antiviral Properties
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVCUOJFCWPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345894 | |
Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132502-93-3 | |
Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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